molecular formula C22H29NO4 B12745616 12-Amino-7,8-dihydrocalanolide B CAS No. 183791-92-6

12-Amino-7,8-dihydrocalanolide B

Cat. No.: B12745616
CAS No.: 183791-92-6
M. Wt: 371.5 g/mol
InChI Key: TXGOMXPLDAJWBS-PZROIBLQSA-N
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Description

12-Amino-7,8-dihydrocalanolide B is a synthetic derivative of naturally occurring calanolides, which are tetracyclic 4-substituted dipyranocoumarins. Calanolides are known for their significant pharmacological properties, including anti-HIV, anticancer, antimicrobial, and antiparasitic activities . The compound this compound has garnered attention for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Amino-7,8-dihydrocalanolide B typically involves the modification of naturally occurring calanolidesThis process often requires specific catalysts and reaction conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Additionally, purification techniques like crystallization and chromatography are employed to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

12-Amino-7,8-dihydrocalanolide B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often screened for their potential therapeutic applications, particularly in the treatment of infectious diseases and cancer .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 12-Amino-7,8-dihydrocalanolide B involves its interaction with specific molecular targets and pathways. In the case of its anti-HIV activity, the compound inhibits the reverse transcriptase enzyme, preventing the replication of the virus. Its anticancer properties are attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways . Additionally, the compound’s antimicrobial activity is linked to its ability to disrupt the cell membrane of pathogens .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 12-Amino-7,8-dihydrocalanolide B include:

Uniqueness

What sets this compound apart from these similar compounds is its unique amino group at the 12th position, which enhances its pharmacological properties. This modification allows for greater versatility in chemical reactions and the potential to develop new derivatives with improved therapeutic efficacy .

Properties

CAS No.

183791-92-6

Molecular Formula

C22H29NO4

Molecular Weight

371.5 g/mol

IUPAC Name

(16S,17R,18S)-18-amino-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one

InChI

InChI=1S/C22H29NO4/c1-6-7-13-10-15(24)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(23)11(2)12(3)25-19/h10-12,18H,6-9,23H2,1-5H3/t11-,12-,18-/m0/s1

InChI Key

TXGOMXPLDAJWBS-PZROIBLQSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(C(C(O4)C)C)N

Origin of Product

United States

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